

The Researcher's Guide to 2-(Allylthio)benzimidazole: Sourcing, Synthesis, and Application

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Compound of Interest

Compound Name: 2-(Allylthio)benzimidazole

Cat. No.: B182548

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An In-depth Technical Guide for Drug Discovery and Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad pharmacological potential.^[1] Its derivatives have been successfully developed into a range of therapeutics, from antiviral to anticancer agents. Among the vast library of benzimidazole analogs, **2-(Allylthio)benzimidazole** (CAS No. 51389-04-9) emerges as a compound of significant interest for researchers. The introduction of the allylthio group at the 2-position imparts unique physicochemical properties that can be exploited for the development of novel therapeutic agents. This guide provides a comprehensive overview of **2-(Allylthio)benzimidazole**, from commercial sourcing and synthesis to its potential applications and underlying mechanisms of action, designed to empower researchers in their drug discovery endeavors.

Commercial Sourcing of 2-(Allylthio)benzimidazole for Research

The accessibility of high-purity starting materials is a critical first step in any research and development pipeline. For **2-(Allylthio)benzimidazole**, several reputable chemical suppliers cater to the research community, offering various grades and quantities. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive

analytical documentation, such as a Certificate of Analysis (CoA), to ensure the identity and quality of the compound.

Below is a comparative table of commercial suppliers for **2-(Allylthio)benzimidazole** and closely related analogs often used in similar research contexts.

Supplier	Product Name	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	2-(Allylthiomethyl)benzimidazole	S927600	Not specified; sold as part of a collection of rare chemicals. Buyer assumes responsibility for purity confirmation.	50 mg
AK Scientific, Inc.	2-(Allylthio)-1-(phenoxyacetyl)-1H-benzimidazole	Not specified	95%	Not specified
Biosynth	2-(Ethylthio)-1H-benzimidazole	FE133278	Not specified	Custom quantities
Sigma-Aldrich	2-(Methylthio)benzimidazole	AMBH58176925	99%	Not specified
Chem-Impex	2-(Methylthio)benzimidazole	023331	≥ 99% (HPLC)	Not specified

Note: The availability and specifications of these products are subject to change. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of **2-(Allylthio)benzimidazole** is essential for its effective use in experimental settings, from designing solvent systems to ensuring safe handling and storage.

Property	Value	Source
CAS Number	51389-04-9	[2]
Molecular Formula	C ₁₀ H ₁₀ N ₂ S	[2]
Molecular Weight	190.27 g/mol	[2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	Not specified	
Solubility	Not specified	
XLogP3	2.7	

Safe Handling and Storage

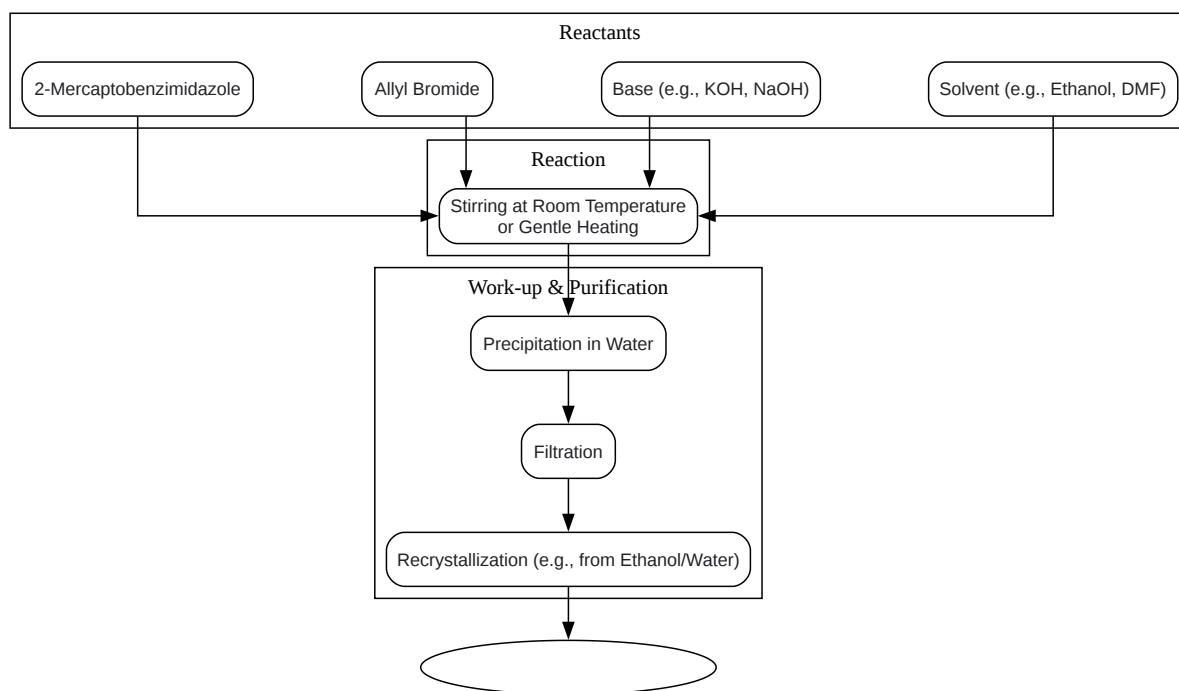
As with any chemical reagent, proper safety protocols must be followed when handling **2-(Allylthio)benzimidazole**. The following guidelines are based on available safety data sheets for this compound and its analogs.[4][5][6]

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
- **Ventilation:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
- **Handling:** Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of 2-(Allylthio)benzimidazole

For researchers who require larger quantities or wish to synthesize derivatives, **2-(Allylthio)benzimidazole** can be readily prepared from commercially available starting materials. The most common synthetic route involves the S-alkylation of 2-mercaptobenzimidazole with an allyl halide.^{[7][8]}

Synthetic Workflow



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Caption: Synthetic workflow for **2-(Allylthio)benzimidazole**.

Step-by-Step Synthesis Protocol

This protocol is a generalized procedure based on established methods for the synthesis of 2-alkylthiobenzimidazoles.[8]

- **Dissolution of 2-Mercaptobenzimidazole:** In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as absolute ethanol or dimethylformamide (DMF).
- **Addition of Base:** Add a solution of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (1 equivalent), in water or the same solvent to the flask. Stir the mixture until the 2-mercaptobenzimidazole is fully deprotonated, forming the corresponding thiolate salt.
- **Addition of Allyl Bromide:** To the stirred solution, add allyl bromide (1 equivalent) dropwise at room temperature.
- **Reaction:** Continue stirring the reaction mixture at room temperature or with gentle heating for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the reaction mixture into a beaker of cold water to precipitate the crude product.
- **Isolation:** Collect the precipitate by vacuum filtration and wash it with water.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **2-(Allylthio)benzimidazole**.

Potential Research Applications and Experimental Protocols

The benzimidazole scaffold is a versatile pharmacophore, and its 2-thioalkylated derivatives have shown promise in a variety of therapeutic areas, most notably as antimicrobial and antiviral agents.

Antibacterial Activity

Derivatives of 2-thioalkylated benzimidazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria.[9] The evaluation of the antibacterial potential of **2-(Allylthio)benzimidazole** can be performed using standard microbiological assays.

This protocol outlines the determination of the MIC of **2-(Allylthio)benzimidazole** against a bacterial strain.[10][11]

- **Preparation of Stock Solution:** Prepare a stock solution of **2-(Allylthio)benzimidazole** in dimethyl sulfoxide (DMSO).
- **Preparation of Microtiter Plate:** In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
- **Inoculum Preparation:** Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

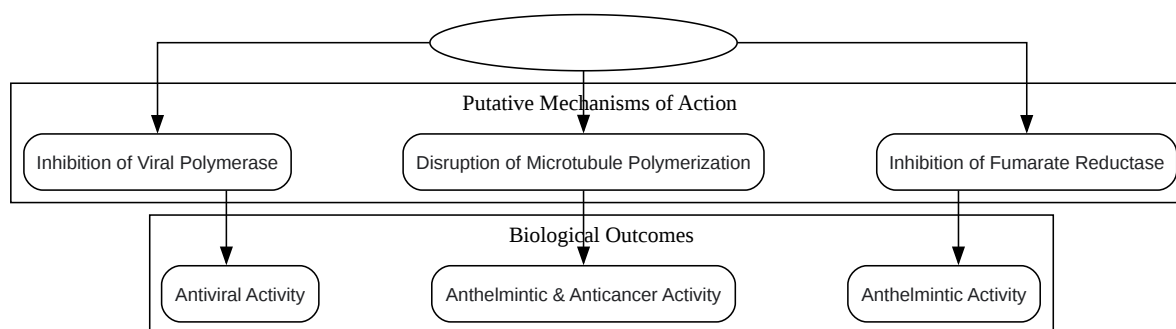
Benzimidazole derivatives have been extensively investigated for their antiviral properties against a range of viruses.[1][12] The antiviral efficacy of **2-(Allylthio)benzimidazole** can be assessed using assays such as the plaque reduction assay.

This protocol provides a general method for evaluating the antiviral activity of **2-(Allylthio)benzimidazole**. [13][14]

- **Cell Seeding:** Seed a monolayer of a suitable host cell line (e.g., Vero cells) in 6-well plates and grow until confluent.
- **Compound Preparation:** Prepare serial dilutions of **2-(Allylthio)benzimidazole** in the appropriate cell culture medium.
- **Virus Infection:** Remove the growth medium from the cell monolayers and infect the cells with a known titer of the virus for 1-2 hours at 37°C.
- **Treatment:** After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the different concentrations of the compound to the respective wells.
- **Overlay:** After a further incubation period, remove the medium containing the compound and overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
- **Incubation:** Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
- **Plaque Visualization and Counting:** Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
- **Data Analysis:** Calculate the percentage of plaque reduction at each compound concentration compared to the untreated virus control. The 50% effective concentration (EC₅₀) can be determined by regression analysis.

Putative Mechanism of Action

The precise molecular mechanism of action for **2-(Allylthio)benzimidazole** is not yet fully elucidated. However, based on extensive research on the broader class of 2-substituted benzimidazoles, several potential pathways can be proposed.^{[1][15]}



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Caption: Putative mechanisms of action for **2-(Allylthio)benzimidazole**.

- **Inhibition of Viral Polymerase:** Many benzimidazole derivatives are known to inhibit viral RNA-dependent RNA polymerase, a crucial enzyme for the replication of many RNA viruses. **2-(Allylthio)benzimidazole** may act as an allosteric inhibitor, binding to a site distinct from the active site and disrupting the enzyme's function.[14]
- **Disruption of Microtubule Polymerization:** A well-established mechanism for many anthelmintic and some anticancer benzimidazoles is the inhibition of tubulin polymerization into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes like cell division and intracellular transport.
- **Inhibition of Fumarate Reductase:** In helminths, the mitochondrial enzyme fumarate reductase plays a key role in anaerobic energy metabolism. Inhibition of this enzyme by benzimidazole derivatives can lead to a reduction in ATP production and ultimately, parasite death.

Conclusion

2-(Allylthio)benzimidazole represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of infectious diseases. This guide has provided a comprehensive technical overview for researchers, covering commercial sourcing, synthesis,

safe handling, and potential applications with detailed experimental protocols. By leveraging the information presented here, scientists and drug development professionals can more effectively explore the therapeutic potential of this intriguing molecule and its derivatives.

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